Methylmagnesium bromide
Overview
Description
Methylmagnesium bromide is an organometallic compound with the chemical formula CH₃MgBr. It is a type of Grignard reagent, named after the French chemist François Auguste Victor Grignard, who discovered these compounds. This compound is widely used in organic chemistry for the formation of carbon-carbon bonds through nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmagnesium bromide is typically prepared by reacting methyl bromide (CH₃Br) with magnesium metal (Mg) in the presence of dry ether. The reaction is as follows: [ \text{CH}_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{MgBr} ] Dry ether is essential because the Grignard reagent is highly unstable in the presence of water and hydrolyzes easily .
Industrial Production Methods: In industrial settings, the preparation of this compound follows the same principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure the complete reaction of methyl bromide and magnesium .
Chemical Reactions Analysis
Types of Reactions: Methylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Hydrolysis: Reacts violently with water to produce methane (CH₄).
Common Reagents and Conditions:
Formaldehyde (HCHO): Reacts to form ethanol.
Water (H₂O): Produces methane and magnesium hydroxide.
Major Products:
Ethanol (CH₃CH₂OH): From reaction with formaldehyde.
Methane (CH₄): From hydrolysis.
Scientific Research Applications
Methylmagnesium bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of alcohols, acids, and other organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of methylmagnesium bromide involves nucleophilic addition to electrophilic carbon atoms. The methyl group (CH₃) in this compound acts as a nucleophile, attacking the electrophilic carbon in carbonyl compounds, leading to the formation of a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond .
Comparison with Similar Compounds
Methyllithium (CH₃Li): Another organometallic compound used in similar reactions.
Ethylmagnesium bromide (C₂H₅MgBr): Similar Grignard reagent with an ethyl group instead of a methyl group.
Comparison:
Reactivity: Methylmagnesium bromide is less reactive than methyllithium but more reactive than ethylmagnesium bromide.
Stability: this compound is more stable in ether compared to methyllithium.
Applications: While all three compounds are used in organic synthesis, this compound is preferred for reactions requiring moderate reactivity.
Biological Activity
Methylmagnesium bromide (CH₃MgBr) is a highly reactive organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Its biological activity, while not extensively studied in the context of pharmacology, has implications in various biochemical reactions and applications in medicinal chemistry.
This compound is characterized by its molecular formula CH₃BrMg and a molecular weight of 119.24 g/mol. It is typically found as a solution in solvents such as diethyl ether or tetrahydrofuran, where it reacts vigorously with water to produce toxic gases. This reactivity profile makes it essential to handle with caution in laboratory settings.
Chemical Identifiers
Property | Value |
---|---|
CAS Number | 75-16-1 |
Molecular Formula | CH₃BrMg |
Molecular Weight | 119.24 g/mol |
IUPAC Name | bromo(methyl)magnesium |
PubChem CID | 6349 |
Biological Applications
This compound serves as a critical reagent in the synthesis of various bioactive compounds. Its ability to form carbon-carbon bonds allows for the construction of complex organic molecules that can exhibit biological activity.
- Synthesis of Pharmaceuticals : this compound is utilized in the synthesis of key intermediates for pharmaceuticals, including those targeting neurodegenerative diseases. For example, it has been involved in synthesizing inhibitors for dual leucine zipper kinase (DLK), which plays a role in neuronal degeneration .
- Reactivity with Biomolecules : The compound's reactivity with carbonyl compounds allows for the formation of alcohols, which are crucial in drug formulation and development. This property is exploited to create various therapeutic agents.
Case Studies and Research Findings
Research has shown that this compound can effectively participate in reactions that lead to biologically relevant compounds:
- Neurodegeneration Models : In a study published in the Journal of Medicinal Chemistry, this compound was used to synthesize potent DLK inhibitors that showed promise in models of neurodegeneration . This highlights its potential role in developing treatments for conditions like Alzheimer's disease.
- Chemical Biology Applications : A comprehensive review discussed the importance of organometallics, including this compound, in chemical biology, emphasizing their role in creating peptidomimetics and small molecules that interact with biomolecules .
Safety and Handling Considerations
Due to its high reactivity, particularly with moisture and air, this compound poses significant hazards:
- Toxicity : Contact or inhalation can lead to severe injuries or death. It generates flammable gases upon reaction with water, necessitating stringent safety protocols during handling .
- Environmental Impact : The compound can cause environmental contamination if improperly disposed of, particularly due to its reactivity profile .
Properties
IUPAC Name |
magnesium;carbanide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPHGHWWQRMDIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BrMg | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052496 | |
Record name | Methylmagnesium bromide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |
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Molecular Weight |
119.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl magnesium bromide | |
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Solubility |
Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |
Record name | METHYL MAGNESIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
75-16-1 | |
Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3949 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl magnesium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075161 | |
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Record name | Magnesium, bromomethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |
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Record name | Methylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.768 | |
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Record name | METHYL MAGNESIUM BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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